

Application Notes and Protocols for Single-Molecule Imaging with Cy3-PEG2-TCO

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Compound of Interest

Compound Name: Cy3-PEG2-TCO

Cat. No.: B12367776

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3-PEG2-TCO is a fluorescent probe designed for highly specific and efficient labeling of biomolecules in single-molecule imaging experiments. This probe combines the bright and photostable cyanine dye, Cy3, with a short polyethylene glycol (PEG) linker and a trans-cyclooctene (TCO) moiety. The TCO group facilitates a bioorthogonal reaction with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry." This reaction is exceptionally fast and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and tracking of individual molecules.^[1] The PEG linker enhances the solubility and reduces non-specific binding of the probe. These characteristics make **Cy3-PEG2-TCO** a powerful tool for studying the dynamics, stoichiometry, and conformational changes of proteins and other biomolecules at the single-molecule level.

Quantitative Data

The photophysical properties of Cy3 are crucial for its application in sensitive fluorescence microscopy. While the specific properties of the **Cy3-PEG2-TCO** conjugate may be proprietary

to the manufacturer, the following tables provide representative quantitative data for the Cy3 fluorophore and the TCO-tetrazine ligation reaction to guide experimental design.

Table 1: Photophysical Properties of Cy3

Property	Value	Notes
Excitation Maximum (λ_{ex})	~555 nm	Can be efficiently excited by a 532 nm or 561 nm laser.
Emission Maximum (λ_{em})	~570 nm	Emits in the yellow-orange region of the spectrum.
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	High value indicates efficient light absorption.
Fluorescence Quantum Yield (Φ)	0.15 - 0.30	Varies depending on the local environment and conjugation partner.
Fluorescence Lifetime (τ)	~1-3 ns	Can be influenced by the molecular environment.

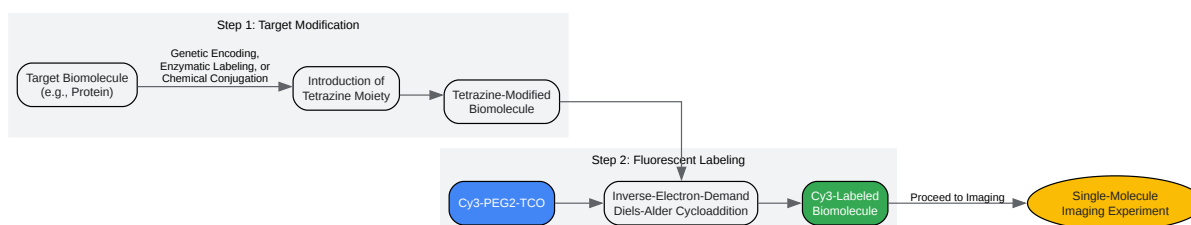
Table 2: TCO-Tetrazine Ligation Reaction Parameters

Parameter	Value	Notes
Second-Order Rate Constant (k)	$10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	Extremely fast kinetics enable rapid labeling at low concentrations.[2]
Reaction pH Range	6.0 - 9.0	Compatible with physiological conditions.[2]
Reaction Temperature	4°C to 37°C	Versatile for both in vitro and live-cell experiments.
Bioorthogonality	High	Does not react with endogenous functional groups in biological systems.

Signaling Pathways and Experimental Workflows

Labeling Strategy Overview

The use of **Cy3-PEG2-TCO** in single-molecule imaging typically follows a two-step labeling strategy. First, the target biomolecule is functionalized with a tetrazine moiety. This can be achieved through genetic encoding of unnatural amino acids, enzymatic labeling, or chemical conjugation. Subsequently, the tetrazine-modified biomolecule is specifically labeled with **Cy3-PEG2-TCO** through the rapid TCO-tetrazine ligation.

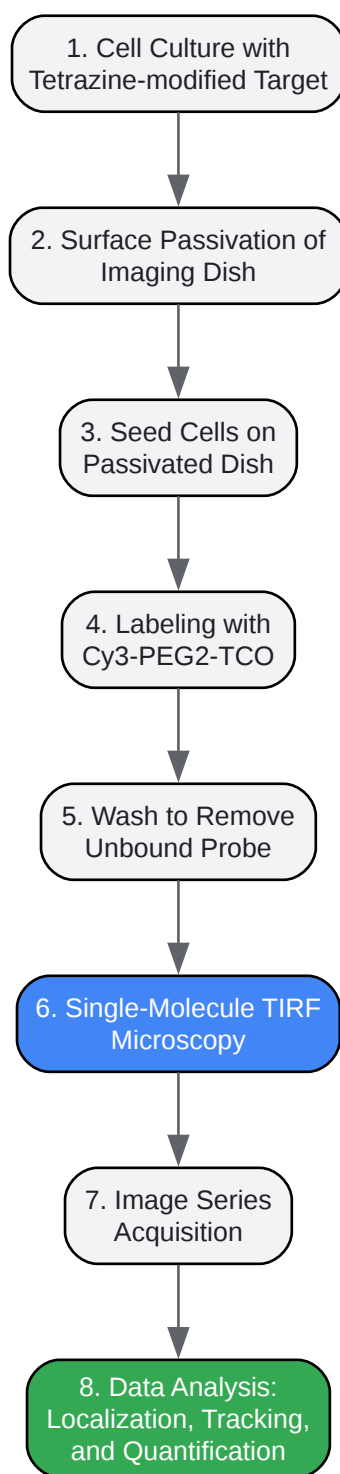


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Figure 1. Two-step labeling strategy for single-molecule imaging.

Single-Molecule Imaging Experimental Workflow

The following diagram outlines a typical workflow for a single-molecule tracking experiment in live cells using **Cy3-PEG2-TCO**.



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Figure 2. Workflow for a live-cell single-molecule tracking experiment.

Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Proteins in Solution

This protocol describes the labeling of a purified protein containing a tetrazine moiety with **Cy3-PEG2-TCO** for in vitro single-molecule studies.

Materials:

- Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Cy3-PEG2-TCO**
- Anhydrous DMSO
- Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

- Prepare a stock solution of **Cy3-PEG2-TCO**: Dissolve **Cy3-PEG2-TCO** in anhydrous DMSO to a final concentration of 1-10 mM. Store protected from light at -20°C.
- Reaction setup: In a microcentrifuge tube, combine the tetrazine-modified protein with a 1.5 to 5-fold molar excess of the **Cy3-PEG2-TCO** stock solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.
- Purification: Remove unreacted **Cy3-PEG2-TCO** by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration). The labeled protein is now ready for single-molecule imaging experiments.

Protocol 2: Live-Cell Single-Molecule Imaging

This protocol outlines the labeling and imaging of a tetrazine-modified protein on the surface of live mammalian cells.

Materials:

- Mammalian cells expressing a tetrazine-modified cell-surface protein
- Glass-bottom imaging dishes
- Complete cell culture medium
- PBS (Phosphate-Buffered Saline)
- Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
- **Cy3-PEG2-TCO** stock solution (1 mM in DMSO)

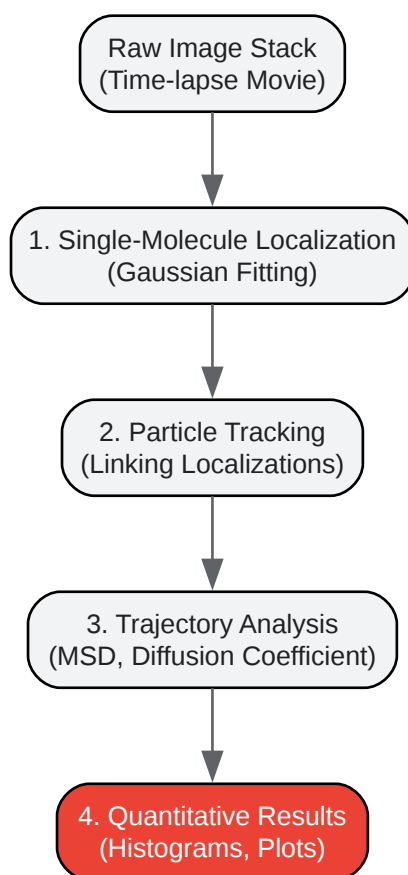
Procedure:

- Cell Seeding: Seed the cells onto a glass-bottom imaging dish and culture until they reach the desired confluency (typically 50-70%).
- Surface Passivation (Optional but Recommended): To reduce non-specific binding of the fluorescent probe, the glass surface can be passivated. A common method involves incubating the dish with a solution of biotinylated BSA followed by streptavidin, and then blocking with a biotin solution. Alternatively, commercially available passivated imaging dishes can be used.
- Labeling:
 - Aspirate the culture medium and wash the cells once with pre-warmed PBS.
 - Dilute the **Cy3-PEG2-TCO** stock solution in pre-warmed live-cell imaging buffer to a final concentration of 100-500 nM. The optimal concentration should be determined empirically.
 - Add the labeling solution to the cells and incubate for 10-30 minutes at 37°C in a cell culture incubator.

- Washing:
 - Aspirate the labeling solution and gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
 - After the final wash, add fresh pre-warmed live-cell imaging buffer to the dish.
- Single-Molecule Imaging:
 - Transfer the imaging dish to a microscope equipped for single-molecule imaging (e.g., a TIRF microscope).
 - Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
 - Excite the Cy3 fluorophore using a 532 nm or 561 nm laser at a low power density to minimize phototoxicity and photobleaching.
 - Acquire a time-lapse series of images with an exposure time appropriate for detecting single molecules (typically 50-200 ms).
- Data Analysis:
 - Use single-particle tracking software to localize the fluorescent spots in each frame and reconstruct their trajectories over time.
 - Analyze the trajectories to extract quantitative information such as diffusion coefficients, confinement radii, and residence times.

Data Analysis Workflow

The analysis of single-molecule tracking data involves several key steps to extract meaningful quantitative information.



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Figure 3. Data analysis workflow for single-molecule tracking.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or no fluorescence signal	Inefficient tetrazine modification of the target biomolecule.	Verify the efficiency of tetrazine incorporation using a gel-based assay or mass spectrometry.
Inactive Cy3-PEG2-TCO.	Use a fresh aliquot of the probe. Ensure proper storage conditions (protected from light, -20°C).	
Low expression of the target protein.	Confirm protein expression levels using an alternative method like western blotting or immunofluorescence.	
High background fluorescence	Incomplete removal of unbound Cy3-PEG2-TCO.	Increase the number and duration of washing steps after labeling.
Non-specific binding of the probe to the cell surface or imaging dish.	Use a lower concentration of Cy3-PEG2-TCO. Implement surface passivation of the imaging dish.	
Rapid photobleaching	High laser power.	Reduce the laser intensity to the minimum required for single-molecule detection.
Absence of an oxygen scavenging system (for in vitro experiments).	Add an oxygen scavenger system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to the imaging buffer.	
Cellular toxicity	High concentration of Cy3-PEG2-TCO or DMSO.	Perform a dose-response curve to determine the optimal, non-toxic labeling concentration. Ensure the final DMSO concentration in the

labeling medium is low
(<0.5%).

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References

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